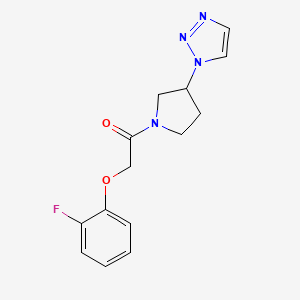

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyrrolopyrimidine compounds and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

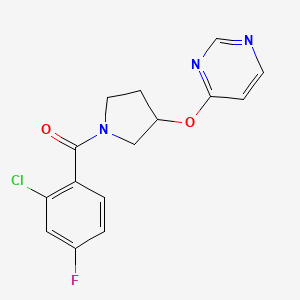

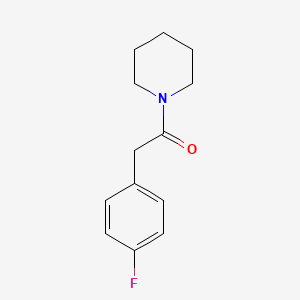

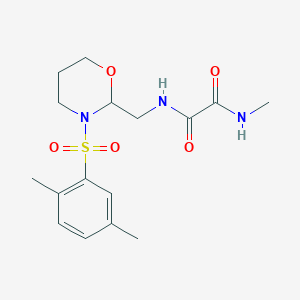

Synthesis and Structural Characterization

Research on compounds with similar structures to "1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" includes the development of novel synthetic routes and structural analyses. For instance, the synthesis and spectroscopic characterization, including IR, NMR, and MS studies, of triazole derivatives have been reported. These studies often aim to elucidate the chemical structure and stability of such compounds, employing techniques like X-ray diffraction analysis and thermal analysis (TGA and DSC) for comprehensive structural elucidation (Govindhan et al., 2017).

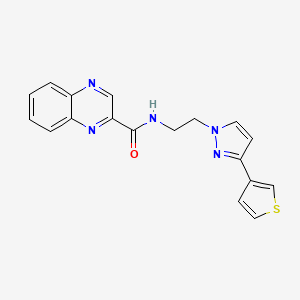

Biological Activities

Several studies have explored the potential biological activities of triazole derivatives, focusing on their antibacterial, antifungal, and plant growth regulatory activities. For example, new 1H-1,2,4-triazole derivatives have been synthesized and screened for these activities, revealing that most compounds exhibit some level of biological activity (Jian‐Bing Liu et al., 2007). Similarly, the design and synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have shown moderate to high fungicidal activities against several phytopathogens, with some compounds displaying broad-spectrum antifungal activities (Hui Bai et al., 2020).

Chemical Sensors and Fluoroionophores

Triazole derivatives have also been investigated for their applications as chemical sensors and fluoroionophores. For instance, a study demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for aluminum ions based on internal charge transfer mechanisms (D. Maity & T. Govindaraju, 2010).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-7-5-11(9-18)19-8-6-16-17-19/h1-4,6,8,11H,5,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVXUAJWKBMLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)

![Methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874261.png)

![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)